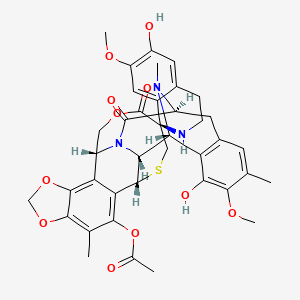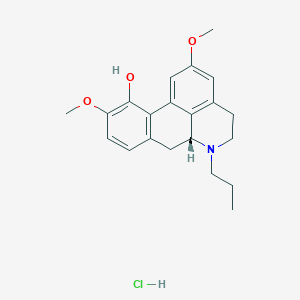
2,10-Dimethoxy-6-propyl-6abeta-noraporphin-11-ol Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,10-Dimethoxy-6-propyl-6abeta-noraporphin-11-ol Hydrochloride typically involves multiple steps, including the introduction of methoxy groups and the formation of the noraporphin core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Detailed synthetic routes are often proprietary and may vary depending on the desired application .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2,10-Dimethoxy-6-propyl-6abeta-noraporphin-11-ol Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
2,10-Dimethoxy-6-propyl-6abeta-noraporphin-11-ol Hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful for studying biochemical pathways and developing new drugs.
Medicine: Potential therapeutic applications include its use as a lead compound for developing medications targeting specific receptors or enzymes.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,10-Dimethoxy-6-propyl-6abeta-noraporphin-11-ol Hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biochemical pathways, leading to various physiological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other noraporphin derivatives and methoxy-substituted compounds. These compounds share structural similarities but may differ in their specific functional groups and properties .
Uniqueness
2,10-Dimethoxy-6-propyl-6abeta-noraporphin-11-ol Hydrochloride is unique due to its specific combination of methoxy groups and a propyl chain, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C21H26ClNO3 |
|---|---|
Peso molecular |
375.9 g/mol |
Nombre IUPAC |
(6aR)-2,10-dimethoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrochloride |
InChI |
InChI=1S/C21H25NO3.ClH/c1-4-8-22-9-7-14-10-15(24-2)12-16-19(14)17(22)11-13-5-6-18(25-3)21(23)20(13)16;/h5-6,10,12,17,23H,4,7-9,11H2,1-3H3;1H/t17-;/m1./s1 |
Clave InChI |
FZYOMANMWPZFAE-UNTBIKODSA-N |
SMILES isomérico |
CCCN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)OC)O.Cl |
SMILES canónico |
CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)OC)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




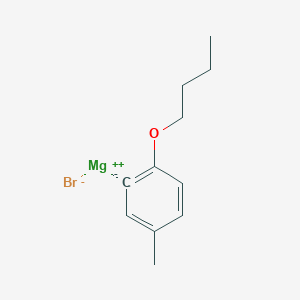
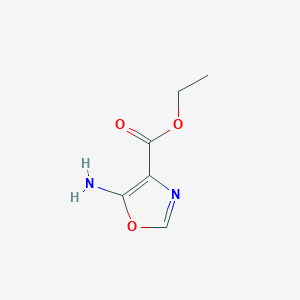

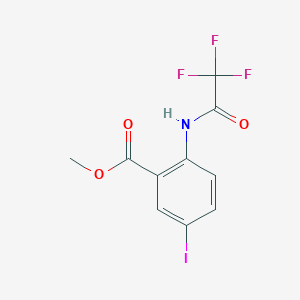
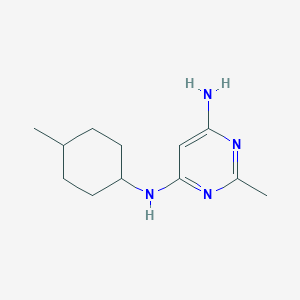
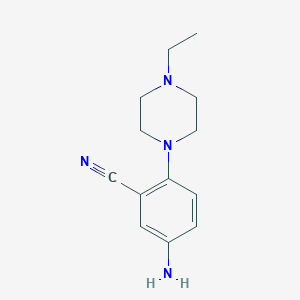
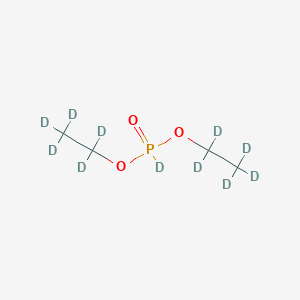
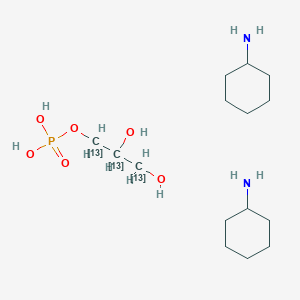
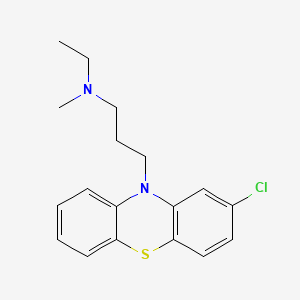
![(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol(Racemic Mixture)](/img/structure/B13441816.png)
![Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate](/img/structure/B13441819.png)
